molecular formula C12H5F6NO2 B018386 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 35853-50-0

2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B018386
CAS No.: 35853-50-0
M. Wt: 309.16 g/mol
InChI Key: QJTJIQBSZLFWFS-UHFFFAOYSA-N
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Description

2, 8-Bis-trifluoromethyl-4-quinoline carboxylic acid, also known as 2, 8-MMQ or mefloquine carboxylic acid, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. 2, 8-Bis-trifluoromethyl-4-quinoline carboxylic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 8-Bis-trifluoromethyl-4-quinoline carboxylic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2, 8-bis-trifluoromethyl-4-quinoline carboxylic acid is primarily located in the cytoplasm and membrane (predicted from logP).

Mechanism of Action

Target of Action

It has been evaluated as a potent inhibitor of alkaline phosphatases , suggesting that these enzymes could be potential targets.

Mode of Action

Given its inhibitory activity against alkaline phosphatases , it may interact with these enzymes and inhibit their function, leading to downstream effects.

Biochemical Pathways

Considering its inhibitory activity against alkaline phosphatases , it may impact pathways where these enzymes play a crucial role.

Pharmacokinetics

Its water solubility is predicted to be 00453 mg/mL , which could influence its bioavailability.

Result of Action

Its inhibitory activity against alkaline phosphatases suggests that it may alter cellular processes regulated by these enzymes.

Properties

IUPAC Name

2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTJIQBSZLFWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189403
Record name Mefloquine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35853-50-0
Record name Mefloquine carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefloquine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXYMEFLOQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 100 parts by volume of water, 8.8 parts of sodium hydroxide, 43.2 parts of 7-trifluoromethyl-isatin and 27.4 parts of 1,1,1-trifluoroacetone is heated for 8 hours at 110° C. in an autoclave. When the mixture has cooled, 2 N hydrochloric acid is added, whilst stirring, until the pH has reached 2.7 and the precipitate formed is filtered off and dried at 70° C. and about 20 mbar. 60 parts of 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid, ie. 97.1% of theory, are obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 100 parts by volume of water, 9.6 parts of sodium hydroxide, 43 parts of 7-trifluoromethylisatin and 26.8 parts of 1,1,1-trifluoroacetone is boiled for 6 hours, under atmospheric pressure, in a reaction vessel equipped with a stirrer, condenser, internal thermometer and feed device. The thin layer chromatogram of a sample taken after this reaction time and worked up with acid no longer shows any 7-trifluoromethyl-isatin. The batch is then allowed to cool, and 2 N hydrochloric acid is added, whilst stirring, until the pH is 2.5. The product which precipitates is washed with water and dried. 57 parts of 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid, ie. 92.2% of theory, are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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